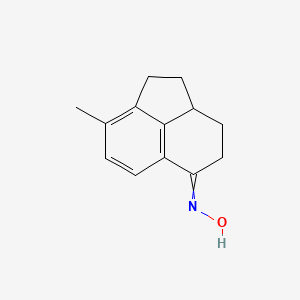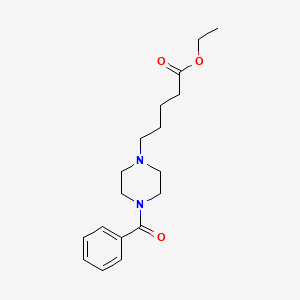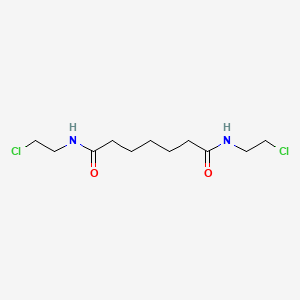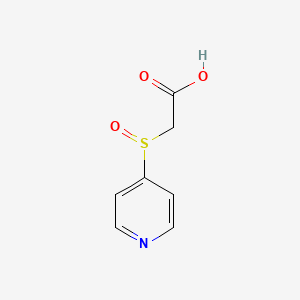
N-(8-Methyl-2,2a,3,4-tetrahydroacenaphthylen-5(1H)-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-Methyl-2,2a,3,4-tetrahydroacenaphthylen-5(1H)-ylidene)hydroxylamine is a complex organic compound that belongs to the class of hydroxylamines. These compounds are characterized by the presence of an N-OH functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Methyl-2,2a,3,4-tetrahydroacenaphthylen-5(1H)-ylidene)hydroxylamine typically involves the reaction of acenaphthene derivatives with hydroxylamine under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. This may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(8-Methyl-2,2a,3,4-tetrahydroacenaphthylen-5(1H)-ylidene)hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: Conversion to corresponding nitroso or nitro compounds.
Reduction: Formation of amines.
Substitution: Reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-(8-Methyl-2,2a,3,4-tetrahydroacenaphthylen-5(1H)-ylidene)hydroxylamine involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other hydroxylamines and acenaphthene derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activity.
Uniqueness
The uniqueness of N-(8-Methyl-2,2a,3,4-tetrahydroacenaphthylen-5(1H)-ylidene)hydroxylamine lies in its specific structure, which may confer unique properties and applications compared to other related compounds.
Conclusion
This compound is a compound of significant interest in various scientific fields
Properties
CAS No. |
62678-00-6 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
N-(8-methyl-2,3,3a,4-tetrahydro-1H-acenaphthylen-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C13H15NO/c1-8-2-5-11-12(14-15)7-4-9-3-6-10(8)13(9)11/h2,5,9,15H,3-4,6-7H2,1H3 |
InChI Key |
QYEPJIQZYMDPEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC3C2=C(C=C1)C(=NO)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol](/img/structure/B14512165.png)
![2-(4-Nitrophenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14512169.png)

![Ethyl 2-{[(1-benzothiophen-3-yl)sulfanyl]methyl}benzoate](/img/structure/B14512185.png)

![N,N'-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide]](/img/structure/B14512199.png)

![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14512247.png)
![3-[(2,3-Dimethyl-1H-indol-6-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14512251.png)

